molecular formula C16H23N3O2 B2400845 N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide CAS No. 1624515-26-9

N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2400845
CAS No.: 1624515-26-9
M. Wt: 289.379
InChI Key: TXEXKQJFXYKEBN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C16H22N2O2 This compound is known for its unique structure, which includes a cyanocyclopentyl group and a cyclopentyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclopentanone with cyanide to form 1-cyanocyclopentane. This intermediate is then reacted with a suitable amine to form the desired amide. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)pentanamide
  • N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide

Uniqueness

N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of a cyanocyclopentyl group and a cyclopentyl group attached to a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-11-16(7-3-4-8-16)18-15(21)12-9-14(20)19(10-12)13-5-1-2-6-13/h12-13H,1-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEXKQJFXYKEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3(CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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